Poliothyrsoside; Xylosmoside
Description
Historical Context and Synonymous Nomenclature
The history of this compound is marked by separate discoveries and subsequent unification. The name Poliothyrsoside was first used in 1969 when French chemotaxonomist Victor Plouvier isolated it as a new crystalline glycoside from Poliothyrsis sinensis. wikipedia.orgfrontiersin.org
However, research soon revealed that this "new" compound was chemically identical to previously identified substances. In 1970, it was demonstrated that Poliothyrsoside was the same as Nigracin , a compound isolated and characterized in 1967 from the bark and leaves of the black poplar, Populus nigra. wikipedia.orgfrontiersin.org Further investigation connected it to an even earlier discovery; it was found to be identical to Xylosmoside , which had been isolated from Xylosma apactis back in 1954. frontiersin.orgresearchgate.net This series of findings established that Poliothyrsoside, Xylosmoside, and Nigracin were synonymous names for the same chemical entity. medchemexpress.comambeed.commedchemexpress.comnih.govalbtechnology.com
Botanical Distribution and Natural Occurrence
Poliothyrsoside/Xylosmoside has been identified in a diverse range of plant species across several families. Initially found in Poliothyrsis sinensis (Salicaceae family), a tree native to central China, its presence has since been confirmed in numerous other plants. wikipedia.orgbluebellnursery.com The compound is often extracted from various parts of the plant, including the leaves, bark, and stems. wikipedia.orgresearchgate.netwikidata.orgmdpi.com
The known botanical sources of Poliothyrsoside/Xylosmoside are detailed in the table below.
| Plant Species | Family | Plant Part(s) |
| Poliothyrsis sinensis | Salicaceae | Not specified |
| Populus nigra | Salicaceae | Bark, Leaves |
| Xylosma apactis | Salicaceae | Not specified |
| Xylosma flexuosa | Salicaceae | Not specified |
| Flacourtia indica | Salicaceae | Leaves, Twigs |
| Scolopia spinosa | Salicaceae | Not specified |
| Scolopia chinensis | Salicaceae | Stems |
| Itoa orientalis | Salicaceae | Bark, Twigs |
| Homalium longifolium | Salicaceae | Not specified |
| Drypetes klainei | Putranjivaceae | Stem Bark |
| Loxocalyx urticifolius | Lamiaceae | Not specified |
| Hydnocarpus annamensis | Achariaceae | Not specified |
| Broussonetia papyrifera (Paper Mulberry) | Moraceae | Leaves |
This table is generated from multiple sources sigmaaldrich.comwikipedia.orgfrontiersin.orgresearchgate.netwikidata.orgmdpi.comijmps.orgsigmaaldrich.comresearchgate.netresearchgate.netresearchgate.net which confirm the presence of the compound in the listed species.
Role and Significance in Phytochemical and Natural Product Research
Poliothyrsoside/Xylosmoside holds a significant position in the fields of phytochemistry and natural product research. smolecule.com As a phenolic glycoside, its chemical structure and properties are of fundamental interest to scientists studying the vast diversity of secondary metabolites produced by plants. rsc.orgmedchemexpress.com The process of isolating and identifying compounds like Poliothyrsoside from plant materials is a core activity in phytochemical research, contributing to the chemical mapping of the natural world. cabidigitallibrary.orgresearchgate.net
The significance of this compound extends into natural product research, a field dedicated to discovering new drugs and biologically active agents from natural sources. frontiersin.org The identification of Poliothyrsoside in various plant species, often as part of bioassay-guided fractionation, underscores its relevance. researchgate.netresearchgate.net Research has indicated that the compound possesses several biological activities, including antioxidant, antidiabetic, and anti-Alzheimer's properties, making it a subject of interest for potential therapeutic applications. sigmaaldrich.comsigmaaldrich.com It serves as a valuable reference standard in compound screening libraries and for metabolomics and other biochemical research. sigmaaldrich.comrsc.org The study of such plant-derived metabolites is crucial for discovering lead molecules that can serve as models for developing new therapeutic agents. cabidigitallibrary.org
Structure
3D Structure
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLROYCKIIJCTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Isolation and Purification of Poliothyrsoside/xylosmoside
Contemporary Extraction Techniques for Plant Metabolites
Extraction is the critical first step in separating desired natural products from the raw plant materials. nih.gov The choice of method depends on various factors, including the chemical nature of the target compound, the plant matrix, and the desired efficiency and environmental impact of the process. mdpi.com
For decades, conventional solvent extraction methods have been the cornerstone of natural product chemistry. researchgate.net These techniques are generally based on the principle of "like dissolves like," where the choice of solvent is critical for selectively dissolving the target compounds. livetoplant.com Alcohols like ethanol (B145695) and methanol (B129727) are often considered universal solvents for phytochemical investigations. nih.gov
Maceration: This simple technique involves soaking the plant material in a solvent for an extended period with occasional agitation. nih.gov It is particularly suitable for thermolabile compounds, as it is typically conducted at room temperature. slideshare.net However, it can be time-consuming and may result in lower extraction efficiency compared to other methods. nih.govmdpi.com
Percolation: A more efficient process than maceration, percolation involves the slow passage of a solvent through a column packed with the powdered plant material. nih.govresearchgate.net This continuous process ensures that the saturated solvent is constantly replaced with fresh solvent, promoting a more complete extraction. nih.gov
Soxhlet Extraction: This method utilizes a specialized apparatus for continuous solid-liquid extraction. researchgate.net The solvent is repeatedly vaporized, condensed, and allowed to drip through the plant material, ensuring a thorough extraction. nih.gov While highly efficient and requiring less solvent than maceration or percolation, the prolonged exposure to heat can lead to the degradation of heat-sensitive compounds. nih.gov
Reflux Extraction: In this technique, the plant material is boiled with the extraction solvent, and the solvent vapors are condensed and returned to the extraction vessel. This method is faster than maceration or percolation but, like Soxhlet extraction, is not suitable for thermolabile phytochemicals. nih.gov
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Maceration | Soaking plant material in a solvent at room temperature. nih.gov | Simple, inexpensive, suitable for thermolabile compounds. slideshare.netmdpi.com | Time-consuming, potentially low efficiency, requires large solvent volumes. nih.govmdpi.com |
| Percolation | Continuous flow of fresh solvent through a column of plant material. researchgate.net | More efficient than maceration. nih.gov | Requires more specialized glassware, can be time-consuming. researchgate.net |
| Soxhlet | Continuous extraction with fresh, distilled solvent under heat. nih.gov | High extraction efficiency, requires less solvent than maceration/percolation. nih.gov | Not suitable for thermolabile compounds due to prolonged heat exposure. nih.gov |
| Reflux | Boiling the plant material with a solvent and condensing the vapors back. nih.gov | Faster than maceration and percolation. | Risk of thermal degradation for heat-sensitive compounds. slideshare.net |
To overcome the limitations of conventional methods, several modern "green" extraction techniques have been developed. nih.govfrontiersin.org These methods often offer higher yields, shorter extraction times, reduced solvent consumption, and better preservation of the target compounds. nih.govgreenpharmacy.info
Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and accelerating the release of metabolites. mdpi.comslideshare.net
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material directly. mdpi.com This rapid, localized heating increases the internal pressure within the plant cells, causing them to rupture and release their contents into the solvent. mdpi.commdpi.com MAE significantly reduces extraction time and solvent volume. slideshare.net
Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), this technique uses conventional solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi). mdpi.com The high pressure keeps the solvent in a liquid state above its boiling point, which decreases its viscosity and increases its penetration capacity, leading to rapid and efficient extractions. mdpi.com
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com A substance becomes a supercritical fluid when heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract by depressurization, leaving no solvent residue. greenskybio.com Its selectivity can be finely tuned by adjusting temperature and pressure. mdpi.com
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. mdpi.com | Reduced extraction time and temperature, increased yield, lower solvent consumption. nih.govrroij.com | Potential for free radical formation, equipment can be costly. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, direct heating of the solvent and sample matrix. mdpi.com | Extremely fast, high efficiency, reduced solvent use. nih.govslideshare.net | Requires specialized equipment, potential for localized overheating if not controlled. slideshare.net |
| Accelerated Solvent Extraction (ASE/PLE) | Uses solvents at high temperature and pressure to increase extraction efficiency. mdpi.com | Fast, highly efficient, requires significantly less solvent than conventional methods. nih.gov | High initial equipment cost, potential degradation of very sensitive compounds. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a highly selective and tunable solvent. mdpi.com | Solvent-free extracts, non-toxic, ideal for thermolabile compounds, tunable selectivity. greenskybio.com | High capital cost, generally more effective for non-polar to moderately polar compounds. |
Chromatographic Separation Strategies for Compound Enrichment
Following initial extraction, the crude extract contains a complex mixture of hundreds of compounds. hilarispublisher.com Chromatographic techniques are essential to separate and enrich the target compound, Poliothyrsoside/Xylosmoside, from this mixture. rroij.comfrontiersin.org
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used technique for the final purification of natural products. springernature.comresearchgate.net It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities, with the goal of isolating compounds rather than just quantifying them.
Semi-preparative HPLC is an intermediate scale that bridges the gap between analytical and large-scale preparative chromatography, ideal for isolating milligram to gram quantities of a pure compound for research purposes. nih.gov The process involves injecting the enriched fraction onto a column packed with a stationary phase (e.g., silica (B1680970) gel for normal-phase or C18-bonded silica for reversed-phase). springernature.com A mobile phase (solvent system) is then pumped through the column, and the components of the mixture separate based on their differential affinities for the stationary and mobile phases. hilarispublisher.com By carefully selecting the column and mobile phase, conditions determined at the analytical scale can be transferred to the semi-preparative scale for efficient, targeted isolation. nih.gov
When the goal is to isolate a compound with a specific biological activity, bioactivity-guided fractionation is the strategy of choice. igi-global.comwisdomlib.org This approach involves a systematic, iterative process of separating the crude extract into simpler fractions and testing each fraction for the desired biological activity (e.g., antioxidant, anti-inflammatory, or cytotoxic effects). nih.govresearchgate.net
The process begins by subjecting the crude extract to an initial separation, often using techniques like column chromatography, to produce several primary fractions. researchgate.netresearchgate.net These fractions are then screened in a relevant bioassay. nih.gov The most active fraction is selected for further separation, creating a new set of sub-fractions. mdpi.com This cycle of separation and bioassay is repeated, with each step leading to a less complex, more potent fraction. wisdomlib.org The process continues until a pure, active compound, such as Poliothyrsoside/Xylosmoside, is isolated. hilarispublisher.comnih.gov This method ensures that the purification effort is focused solely on the biologically relevant components of the extract, making it a highly efficient strategy for drug discovery from natural sources. mdpi.com
Research-Scale Purity Assessment and Isolation Efficiency
Establishing the purity of an isolated compound is a critical final step. nih.gov A variety of analytical techniques are employed to confirm the identity and assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) coupled with a detector like a Diode Array Detector (DAD) or Mass Spectrometer (MS) is commonly used to check for the presence of impurities. nih.govacs.org A pure compound should ideally appear as a single, sharp peak in the chromatogram under different chromatographic conditions. nih.gov
Spectroscopic methods are also indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) not only helps in elucidating the structure of the isolated compound but can also be used for purity assessment, sometimes quantitatively (qNMR). acs.org Mass Spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.
| Technique | Information Provided | Primary Use in Purity Assessment |
|---|---|---|
| HPLC-UV/DAD | Chromatographic profile, UV-Vis spectrum. | Detects and quantifies impurities with chromophores; considered a standard purity test. nih.gov |
| LC-MS | Chromatographic profile, molecular weight, and fragmentation data. | Highly sensitive for detecting impurities, even those co-eluting with the main peak. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information. | Confirms the structural integrity of the compound and can detect structural impurities. acs.org |
| Quantitative NMR (qNMR) | Absolute purity determination against a certified standard. | Provides a highly accurate, direct measure of purity without needing a reference standard of the compound itself. acs.org |
Comprehensive Structural Elucidation and Spectroscopic Characterization of Poliothyrsoside/xylosmoside
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural elucidation of Poliothyrsoside. A combination of one-dimensional and two-dimensional NMR techniques has provided a detailed picture of the proton and carbon framework of the molecule, as well as the connectivity between atoms.
One-Dimensional (1D) NMR Techniques (¹H, ¹³C)
The ¹H and ¹³C NMR spectra of Poliothyrsoside provide the foundational information for its structural analysis, revealing the chemical environment of each proton and carbon atom.
The ¹H-NMR spectrum displays signals corresponding to the aromatic protons of the aglycone and the benzoyl group, as well as the protons of the glucose moiety and the hydroxymethyl group. The chemical shifts (δ) and coupling constants (J) provide insights into the electronic environment and the connectivity of neighboring protons.
The ¹³C-NMR spectrum , often acquired with proton decoupling, shows distinct signals for each carbon atom in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl) and its local electronic environment.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Poliothyrsoside (in CD₃OD)
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| Aglycone | ||
| 1' | 151.8 | - |
| 2' | 118.0 | 7.05 (d, 8.2) |
| 3' | 116.3 | 6.70 (d, 2.8) |
| 4' | 150.1 | - |
| 5' | 116.9 | 6.80 (dd, 8.2, 2.8) |
| 6' | 120.5 | - |
| 7' (-CH₂OH) | 63.2 | 4.60 (s) |
| Glucose Moiety | ||
| 1'' | 103.5 | 4.90 (d, 7.5) |
| 2'' | 74.9 | 3.55 (m) |
| 3'' | 78.0 | 3.50 (m) |
| 4'' | 71.8 | 3.45 (m) |
| 5'' | 75.9 | 3.65 (m) |
| 6''a | 64.8 | 4.55 (dd, 12.0, 2.5) |
| 6''b | 4.40 (dd, 12.0, 5.5) | |
| Benzoyl Group | ||
| 1''' | 131.2 | - |
| 2'''/6''' | 130.5 | 8.05 (d, 7.5) |
| 3'''/5''' | 129.6 | 7.55 (t, 7.5) |
| 4''' | 134.1 | 7.65 (t, 7.5) |
Note: The assignments are based on comprehensive 1D and 2D NMR analysis. Chemical shifts and coupling constants are typical values reported in the literature and may vary slightly depending on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (COSY, HETCOR, NOESY)
Two-dimensional NMR experiments have been crucial in establishing the intricate network of connections within the Poliothyrsoside molecule.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling correlations, allowing for the tracing of spin systems within the molecule. For instance, the correlations observed within the glucose moiety help to assign the signals of the sugar protons from the anomeric proton (H-1'') down to the H-6'' protons.
Heteronuclear Correlation (HETCOR/HSQC): The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. This experiment is essential for unequivocally assigning the carbon signals based on the previously assigned proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, providing valuable information about the three-dimensional structure and stereochemistry of the molecule. Key NOE correlations would be expected between the anomeric proton of the glucose and the aglycone, confirming the glycosidic linkage.
Specialized NMR Methods (DEPT, APT, Nuclear Overhauser Effect (NOE))
Further structural details are provided by specialized NMR techniques.
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (e.g., DEPT-135 and DEPT-90) are used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, aiding in the definitive assignment of carbon signals.
Attached Proton Test (APT): Similar to DEPT, the APT experiment provides information about the number of attached protons to each carbon atom.
Nuclear Overhauser Effect (NOE) Difference Spectroscopy: This one-dimensional experiment provides more precise information on spatial proximities than 2D NOESY and can be used to confirm specific stereochemical relationships within the molecule.
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry has been instrumental in determining the molecular weight and elemental composition of Poliothyrsoside, as well as providing insights into its structure through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For Poliothyrsoside (C₂₀H₂₂O₉), the expected exact mass can be precisely calculated and compared with the experimental value. In positive ion mode, the sodium adduct [M+Na]⁺ is often observed.
Table 2: HR-ESI-MS Data for Poliothyrsoside
| Ion | Calculated m/z | Observed m/z |
|---|
The observed m/z value is consistent with the molecular formula C₂₀H₂₂O₉Na.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion to generate a characteristic fragmentation pattern, which provides valuable structural information. The fragmentation of the protonated molecule [M+H]⁺ or other adducts can reveal the nature of the constituent parts of the molecule and how they are connected.
For Poliothyrsoside, MS/MS experiments typically show the loss of the benzoyl group and the sugar moiety, providing evidence for the glycosidic nature of the compound.
Table 3: Key MS/MS Fragmentation Data for Poliothyrsoside
| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation of Neutral Loss |
|---|---|---|
| 407.134 ([M+H]⁺) | 249.0755 | Loss of the glucose moiety |
| 123.0450 | Benzoyl cation | |
| 105.0338 | Benzoyl cation fragment | |
| 389.123 ([M-H₂O+H]⁺) | 123.0448 | Benzoyl cation |
Data sourced from PubChem CID 3084295.
The comprehensive application of these advanced spectroscopic techniques has enabled the unambiguous structural elucidation of Poliothyrsoside/Xylosmoside, providing a solid foundation for further investigation into its chemical and biological significance.
Ancillary Spectroscopic Techniques
Alongside Nuclear Magnetic Resonance (NMR) spectroscopy, other spectroscopic methods have been historically pivotal in the structural elucidation of natural products like Poliothyrososide. Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, in particular, offer valuable insights into the electronic and vibrational properties of the molecule, respectively.
Table 1: Expected UV-Vis Absorption Characteristics for Poliothyrsoside Chromophores
| Chromophore | Expected Absorption Range (nm) |
|---|---|
| Phenolic Ring | ~270-280 |
Note: The exact λmax values are dependent on the solvent used for analysis.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Poliothyrsoside would display a complex but interpretable pattern of absorption bands corresponding to its various structural features. Key absorptions would confirm the presence of hydroxyl groups, the aromatic rings, the ester carbonyl, and the glycosidic C-O bonds. While the original spectra from foundational studies are not widely accessible, the characteristic absorption frequencies for the functional groups in Poliothyrososide can be reliably predicted.
Table 2: Characteristic Infrared Absorption Bands for Poliothyrsoside/Xylosmoside
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3400 (broad) | O-H (hydroxyls) | Stretching |
| ~3030 | C-H (aromatic) | Stretching |
| ~2900 | C-H (aliphatic) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1600 and ~1450 | C=C (aromatic) | Stretching |
| ~1270 | C-O (ester) | Stretching |
Note: Data is based on typical absorption ranges for the specified functional groups. The KBr pellet method is a common technique for analyzing solid samples like Poliothyrososide. nih.govijper.org
X-ray Crystallography for Definitive Structural Assignment
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure and stereochemistry. However, a prerequisite for this analysis is the ability to grow a single crystal of the compound of sufficient quality.
A review of the available scientific literature indicates that a single-crystal X-ray diffraction analysis for Poliothyrsoside/Xylosmoside has not been reported. The structural elucidation of this compound has historically relied on the combination of other spectroscopic techniques (NMR, MS, IR, UV) and chemical degradation studies. Consequently, while the 2D structure and relative stereochemistry are well-established, a definitive three-dimensional crystal structure model from X-ray analysis is not publicly available.
Chemical Derivatization and Degradation Studies for Structural Confirmation
In the era of classical natural product chemistry, before the dominance of advanced NMR techniques, chemical derivatization and degradation were essential tools for structure elucidation. These methods involve chemically modifying the unknown compound to produce known derivatives or breaking it down into smaller, identifiable fragments.
For a glycoside like Poliothyrsoside, a common and crucial degradation reaction is hydrolysis . Acid-catalyzed or enzymatic hydrolysis would cleave the glycosidic bond, breaking the molecule into its constituent sugar and non-sugar (aglycone) parts. pharmaceutical-journal.com In the case of Poliothyrsoside, hydrolysis would yield D-glucose, a benzoyl derivative, and the hydroquinone-like aglycone. Subsequent analysis of these individual fragments would allow for their unambiguous identification by comparison with authentic samples, thereby confirming the core components of the parent molecule.
Another key technique is acetylation , where free hydroxyl groups are converted to acetate (B1210297) esters. Treating Poliothyrsoside with a reagent like acetic anhydride (B1165640) in pyridine (B92270) would result in a peracetylated derivative. Analyzing the change in properties, such as the molecular weight (via mass spectrometry) and the NMR spectrum, allows for the determination of the number of free hydroxyl groups present in the original molecule, providing further confirmation of its structure.
Biosynthetic Pathways and Precursor Metabolism of Poliothyrsoside/xylosmoside
Elucidation of Putative Biosynthetic Routes (e.g., Phenylpropanoid Pathway Involvement)
The chemical structure of Poliothyrsoside—[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate (B1203000)—indicates that its biosynthesis involves contributions from at least two major metabolic routes: the shikimate pathway and the subsequent phenylpropanoid pathway. nih.gov Phenylpropanoid metabolism generates a vast array of secondary metabolites in plants, starting from the amino acid phenylalanine. nih.govfrontiersin.orgnih.gov These compounds are crucial for plant growth, defense, and interaction with the environment. frontiersin.orgresearchgate.net
The general phenylpropanoid pathway is the putative source of the benzoyl moiety of Poliothyrsoside. frontiersin.orgfrontiersin.org This pathway commences with the deamination of L-phenylalanine to form cinnamic acid. osti.gov This initial step serves as the gateway from primary to secondary metabolism for a multitude of phenolic compounds. frontiersin.orgnih.gov Following a series of enzymatic modifications, including chain shortening, cinnamic acid is converted to benzoic acid, the direct precursor for the benzoyl group.
The biosynthesis of the phenolic aglycone, 4-hydroxy-2-(hydroxymethyl)phenol, is less definitively established but is understood to originate from intermediates of the shikimate pathway. This pathway produces the aromatic amino acids, including phenylalanine, which is the foundational molecule for the entire phenylpropanoid network. nih.govfrontiersin.orgnih.gov The C6-C1 skeleton of the aglycone likely branches off from the main phenylpropanoid pathway or arises from an alternative modification of an earlier shikimate pathway intermediate. This highlights the metabolic plasticity and complexity that allows plants to synthesize a diverse array of specialized molecules. frontiersin.org
Identification of Key Enzymatic Steps and Intermediates
The biosynthesis of Poliothyrsoside can be dissected into several key enzymatic steps, each catalyzed by specific classes of enzymes that are cornerstones of plant specialized metabolism. While the complete sequence has not been elucidated specifically for this compound, a putative pathway can be constructed based on extensive knowledge of phenylpropanoid and glycoside biosynthesis. frontiersin.orgmdpi.com
Phenylalanine Ammonia-lyase (PAL): This enzyme catalyzes the first committed step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. frontiersin.orgnih.gov This reaction is a critical regulatory point that channels carbon from primary metabolism into the production of thousands of phenolic compounds. osti.gov
4-Coumarate:CoA ligase (4CL): This enzyme is pivotal in activating cinnamic acid derivatives by catalyzing the formation of a high-energy CoA-thioester bond. frontiersin.org The resulting cinnamoyl-CoA derivatives are central intermediates that can be directed towards various branches of the phenylpropanoid pathway, including the formation of precursors for the benzoyl group. nih.gov
Subsequent enzymatic reactions are required to complete the synthesis. These include:
Hydroxylases: Cytochrome P450-dependent monooxygenases are likely involved in the hydroxylation of the aromatic rings of both the aglycone and the benzoic acid precursor.
Glycosyltransferases (GTs): A specific UDP-dependent glycosyltransferase (UGT) is responsible for attaching a glucose molecule to the hydroxyl group of the phenolic aglycone, forming a glucoside intermediate.
Acyltransferases: The final step is likely the benzoylation of the glucose moiety. This reaction is catalyzed by a specific acyltransferase, which transfers the benzoyl group from a donor molecule like benzoyl-CoA to a specific hydroxyl group on the sugar.
The proposed sequence of key intermediates and enzymes is outlined in the table below.
| Step | Precursor | Intermediate/Product | Putative Enzyme Class | Role |
| Benzoyl Moiety Synthesis | ||||
| 1 | L-Phenylalanine | trans-Cinnamic Acid | Phenylalanine Ammonia-lyase (PAL) | Entry point into the phenylpropanoid pathway. frontiersin.orgnih.gov |
| 2 | trans-Cinnamic Acid | Benzoic Acid | Multiple enzymes (e.g., Hydratase, Lyase) | Side-chain shortening to form the C6-C1 acid. |
| 3 | Benzoic Acid | Benzoyl-CoA | CoA Ligase | Activation of benzoic acid for transfer. |
| Aglycone Synthesis | ||||
| 4 | Shikimate Pathway Intermediate | 4-hydroxy-2-(hydroxymethyl)phenol | Multiple enzymes (e.g., Hydroxylases, Reductases) | Formation of the phenolic aglycone. |
| Assembly | ||||
| 5 | Aglycone + UDP-Glucose | Aglycone-glucoside | Glycosyltransferase (GT) | Attachment of the glucose moiety. |
| 6 | Aglycone-glucoside + Benzoyl-CoA | Poliothyrsoside | Acyltransferase (AT) | Benzoylation of the glucose moiety. |
Comparative Biosynthesis Across Different Botanical Sources
Poliothyrsoside/Xylosmoside has been identified in a few distinct, yet related, plant species. Its botanical sources include Poliothyrsis sinensis (Chinese pearlbloom tree), from which the name "Poliothyrsoside" was derived, and species within the Xylosma genus, such as Xylosma racemosum. medchemexpress.comwikipedia.orgbrokenarrownursery.comwikipedia.org The compound has also been identified as "nigracin," first isolated from Populus nigra (black poplar). wikipedia.org Notably, the genera Poliothyrsis, Xylosma, and Populus all belong to the Salicaceae (willow) family, suggesting a conserved evolutionary origin for this biosynthetic pathway.
Direct comparative studies on the biosynthesis of Poliothyrsoside across these different species are not available. However, based on the principles of plant biochemistry and evolution, it is highly probable that the core biosynthetic machinery is conserved among these closely related species. frontiersin.org The fundamental enzymes of the general phenylpropanoid pathway, such as PAL and 4CL, are ubiquitous in higher plants and show strong conservation in their function and structure, particularly within a single plant family. pomics.com
While the foundational pathway is likely shared, minor variations could exist in the later, more specialized enzymatic steps. These variations might include differences in the substrate specificity of the glycosyltransferases or acyltransferases, or in the regulation of gene expression, which could lead to different accumulation patterns and levels of Poliothyrsoside in various tissues or in response to environmental stimuli. frontiersin.org The study of phenylpropanoid pathways across different plant species has revealed that while the main framework is ancient and conserved, gene duplication and diversification have led to the evolution of species-specific metabolic profiles. frontiersin.org
The table below summarizes the known botanical sources and the presumed nature of the biosynthetic pathway.
| Botanical Source | Genus | Family | Pathway Conservation |
| Poliothyrsis sinensis wikipedia.orgmissouribotanicalgarden.org | Poliothyrsis | Salicaceae | The core phenylpropanoid and glycosylation steps are expected to be highly conserved. |
| Xylosma racemosum medchemexpress.com | Xylosma | Salicaceae | The core phenylpropanoid and glycosylation steps are expected to be highly conserved. |
| Populus nigra wikipedia.org | Populus | Salicaceae | The core phenylpropanoid and glycosylation steps are expected to be highly conserved. |
Preclinical and in Vitro Biological Activities of Poliothyrsoside/xylosmoside
Modulation of Cellular and Enzymatic Targets
Poliothyrsoside has been investigated for its interaction with several enzymes and viral processes, demonstrating a range of inhibitory effects in preclinical models.
Poliothyrsoside has been identified as an inhibitor of pyruvic transaminase. sigmaaldrich.com This inhibitory action is associated with insulin-sensitizing effects observed in cell culture studies. sigmaaldrich.com
The compound exhibits inhibitory activity against Acetyl-CoA carboxylase (ACC). sigmaaldrich.com This action is linked to its anti-diabetic properties, contributing to enhanced insulin (B600854) sensitivity and the lowering of blood glucose levels in diabetic mouse models. sigmaaldrich.com
Research has characterized Poliothyrsoside as a lactate dehydrogenase (LDH) inhibitor. sigmaaldrich.com Beyond this enzymatic inhibition, the compound has also been noted for demonstrating antidepressant-like actions in research settings. sigmaaldrich.com
Table 1: Summary of Metabolic Enzyme Inhibition by Poliothyrsoside
| Enzymatic Target | Associated Biological Effect | Reference |
|---|---|---|
| Pyruvic Transaminase | Insulin-sensitizing effects | sigmaaldrich.com |
| Acetyl-CoA Carboxylase | Anti-diabetic properties | sigmaaldrich.com |
| Lactate Dehydrogenase | Antidepressant-like actions | sigmaaldrich.com |
Poliothyrsoside has demonstrated anti-inflammatory activity through the inhibition of Cyclooxygenase-2 (COX-2). researchgate.netnih.gov Studies have specifically attributed anti-inflammatory properties to this phenolic glycoside via its action against the COX-2 enzyme. researchgate.netnih.gov Research on constituents of Broussonetia papyrifera also indicates that Poliothyrsoside contributes to anti-inflammatory effects by downregulating the protein expression of COX-2. ijmps.org
Investigations into the bioactive compounds of Broussonetia papyrifera leaves have revealed that Poliothyrsoside can modulate hormone synthesis. Specifically, the compound was found to potentially inhibit estrogen biosynthesis in human ovarian granulosa cells. researchgate.netfrontiersin.orgresearchgate.net This suggests a role for Poliothyrsoside as a potential modulator of aromatase, the key enzyme in estrogen synthesis. researchgate.net
In vitro studies have shown that Poliothyrsoside is capable of inhibiting the production of the Human Immunodeficiency Virus 1 (HIV-1). sigmaaldrich.com This research points to an antiviral activity against HIV-1, demonstrating its potential to interfere with the viral life cycle. sigmaaldrich.com
Table 2: Summary of Anti-Inflammatory, Hormonal, and Antiviral Activity of Poliothyrsoside
| Biological Target/Process | Observed Activity | Reference |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition / Downregulation | researchgate.netnih.govijmps.org |
| Estrogen Biosynthesis | Inhibition | researchgate.netfrontiersin.orgresearchgate.net |
| HIV-1 Virus Production | Inhibition | sigmaaldrich.com |
Multifaceted Bioactivity Profiling in Cellular and In Vivo Preclinical Models
Antioxidant Activity in Cell Culture
No specific studies detailing the antioxidant activity of Poliothyrsoside or Xylosmoside in cell culture models were found in the available research.
Antidiabetic Effects in Animal Models (e.g., Diabetic Mice)
No research data on the antidiabetic effects of Poliothyrsoside or Xylosmoside in animal models, such as diabetic mice, could be located.
Anti-Alzheimer's Disease Research Models
There is no available scientific information regarding the evaluation of Poliothyrsoside or Xylosmoside in research models for Anti-Alzheimer's disease.
Antiplasmodial Investigations (e.g., against P. falciparum)
Investigations into the antiplasmodial activity of Poliothyrsoside or Xylosmoside against pathogens like Plasmodium falciparum have not been reported in the accessible scientific literature.
Antiviral Efficacy Studies (e.g., against HIV-1)
No studies on the antiviral efficacy of Poliothyrsoside or Xylosmoside, specifically against viruses such as HIV-1, were identified.
Antidepressant-like Behavioral Assessments (Preclinical)
Preclinical behavioral assessments to determine any antidepressant-like effects of Poliothyrsoside or Xylosmoside have not been documented in the available research.
Based on a comprehensive search for scientific literature, there is currently no available information on the preclinical or in vitro biological activities of the chemical compound “Poliothyrsoside; Xylosmoside” specifically related to tissue repair, wound healing mechanisms, or structure-activity relationship (SAR) investigations.
Searches for data on the effects of Poliothyrsoside or Xylosmoside on murine fibroblast migration, keratinocyte proliferation, and any existing SAR studies of its analogs did not yield any relevant research findings.
Therefore, the requested article sections cannot be generated as there is no scientific data to support the content.
Chemical Synthesis and Semisynthesis Strategies for Poliothyrsoside/xylosmoside and Its Derivatives
Approaches to Total Chemical Synthesis
The total synthesis of Poliothyrsoside and Xylosmoside, which are structurally related as glycosides of salicyl alcohol, has been a subject of interest for synthetic chemists. A key challenge in their synthesis lies in the stereoselective formation of the glycosidic bond and the regioselective manipulation of the various functional groups present in the molecules.
While specific, detailed total synthesis routes for Poliothyrsoside and Xylosmoside are not extensively documented in publicly accessible literature, general strategies for the synthesis of similar phenolic glycosides can be applied. These approaches typically involve the coupling of a suitably protected salicyl alcohol derivative (the aglycone) with a protected xylose donor.
Table 1: Common Protecting Groups in Phenolic Glycoside Synthesis
| Functional Group | Common Protecting Groups |
| Phenolic Hydroxyl | Benzyl (Bn), Silyl ethers (e.g., TBDMS, TIPS) |
| Alcoholic Hydroxyl | Acetyl (Ac), Benzoyl (Bz), Benzyl (Bn) |
| Anomeric Hydroxyl | Trichloroacetimidate, Thio-glycoside |
The choice of protecting groups is crucial to ensure orthogonality, allowing for their selective removal at different stages of the synthesis. The glycosylation step itself can be achieved through various methods, such as the Koenigs-Knorr reaction or the use of glycosyl trichloroacetimidates, to control the stereochemistry of the newly formed glycosidic linkage. Subsequent deprotection steps yield the final natural product.
Semisynthetic Modifications of Natural Poliothyrsoside/Xylosmoside
Semisynthesis, which starts from the natural product isolated from its biological source, offers a more direct route to derivatives of Poliothyrsoside and Xylosmoside. This approach is particularly valuable when the natural product is readily available. Modifications can be targeted at various positions on both the aglycone and the sugar moiety to probe structure-activity relationships.
Common semisynthetic modifications include:
Acylation or Alkylation: The free hydroxyl groups on the xylose unit or the phenolic hydroxyl group can be acylated or alkylated to introduce new functional groups.
Oxidation/Reduction: The primary alcohol on the salicyl group can be oxidized to an aldehyde or a carboxylic acid, or the aromatic ring can be subjected to reduction.
Glycosidic Bond Modification: While more challenging, modifications involving the glycosidic linkage can lead to significant changes in the molecule's properties.
These modifications can influence the compound's solubility, stability, and biological activity, providing valuable insights into its mechanism of action.
Preparation of Structural Analogs for Mechanistic Probes
The synthesis of structural analogs is a powerful tool for understanding the biological mechanisms of natural products. For Poliothyrsoside and Xylosmoside, analogs can be designed to investigate the importance of specific structural features.
Table 2: Examples of Structural Analogs and Their Rationale
| Analog Type | Modification | Rationale for Synthesis |
| Aglycone Analogs | Replacement of the salicyl alcohol with other substituted phenols. | To study the role of the aromatic ring and its substituents. |
| Sugar Analogs | Replacement of xylose with other sugars (e.g., glucose, rhamnose). | To investigate the importance of the carbohydrate moiety for biological activity. |
| Linkage Analogs | Alteration of the anomeric configuration (α vs. β) of the glycosidic bond. | To understand the spatial requirements for receptor binding. |
| Deoxy Analogs | Removal of one or more hydroxyl groups from the xylose ring. | To probe the role of specific hydroxyl groups in hydrogen bonding interactions. |
The preparation of these analogs often requires a combination of total synthesis and semisynthetic methods. For instance, a modified aglycone could be synthesized and then glycosylated with a protected xylose donor to create an aglycone analog. These probes are instrumental in identifying the pharmacophore of Poliothyrsoside and Xylosmoside and in designing new molecules with tailored biological activities.
Advanced Analytical Quantification and Profiling of Poliothyrsoside/xylosmoside
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a cornerstone technique for the analysis of natural products like Poliothyrsoside due to its high resolution, versatility, and applicability to non-volatile and thermally sensitive compounds. thieme-connect.de The separation is typically achieved on a reversed-phase C18 column using a gradient elution of an aqueous mobile phase (often containing an acid like formic acid) and an organic solvent such as acetonitrile or methanol (B129727). escholarship.orgtandfonline.com
Many glycosides, including Poliothyrsoside, may lack a strong ultraviolet (UV) chromophore, which limits the sensitivity of standard UV detection. Universal detectors like ELSD and CAD overcome this limitation by providing a response for any non-volatile or semi-volatile analyte, independent of its optical properties. thermofisher.comthermofisher.com
The principle of ELSD involves three stages: nebulization of the HPLC eluent into a fine aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles. nih.gov CAD operates similarly but measures the electrical charge carried by the analyte particles, which often provides better sensitivity and a more consistent response across a wide range of compounds. thermofisher.comnih.gov These detectors are particularly valuable for the quantitative analysis of natural product classes where reference standards may not be available for every compound, as they can provide a more uniform response factor. thermofisher.com
Research on other glycosides and non-chromophoric compounds demonstrates the utility of these detectors. For instance, an HPLC-ELSD method was successfully established for the simultaneous determination of phenolic acids, flavonoids, and anthocyanins. nih.gov Similarly, HPLC-CAD has been validated for the quantification of cholic acid analogues, which also lack strong chromophores. nih.gov A method for Poliothyrsoside would likely employ similar conditions, achieving low limits of detection and quantification suitable for quality control.
| Parameter | Value/Condition | Reference Compound |
|---|---|---|
| Column | Reversed-phase C18 | Ursodeoxycholic Acid nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (with volatile additives) | Ursodeoxycholic Acid nih.gov |
| Detector | Charged Aerosol Detector (CAD) | Ursodeoxycholic Acid nih.gov |
| LOD | ~0.1 µg/mL | Ursodeoxycholic Acid nih.gov |
| LOQ | ~0.4 µg/mL | Ursodeoxycholic Acid nih.gov |
| Linearity (R²) | >0.99 | Ursodeoxycholic Acid nih.gov |
For highly sensitive and specific quantification, especially in complex biological matrices, the coupling of HPLC with tandem mass spectrometry (MS/MS) is the method of choice. researchgate.net This technique combines the superior separation capabilities of HPLC with the mass-resolving power of MS, allowing for the unambiguous identification and quantification of target analytes. escholarship.org
In a typical HPLC-MS/MS workflow for a phenolic glycoside like Poliothyrsoside, electrospray ionization (ESI) is used to generate gas-phase ions of the analyte. escholarship.org The mass spectrometer, often a triple quadrupole (QqQ), is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or a relevant adduct) of Poliothyrsoside is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. This process provides exceptional specificity, minimizing interference from co-eluting matrix components and ensuring reliable quantification even at trace levels. escholarship.org LC-MS/MS has been effectively used to characterize structurally related xyloside-primed glycosaminoglycans and other phenolic glycosides in plant extracts. escholarship.orgnih.gov
| Parameter | Value/Condition | Analyte Class |
|---|---|---|
| Column | Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 µm) | Phenolic Glycosides escholarship.org |
| Mobile Phase A | 0.1% Formic acid in Water | Phenolic Glycosides escholarship.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid | Phenolic Glycosides escholarship.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Phenolic Glycosides escholarship.org |
| MS Analyzer | Triple Quadrupole (QqQ) or Q-TOF | General whiterose.ac.uk |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | General |
Chromatographic fingerprinting is a powerful quality control strategy for herbal medicines, providing a comprehensive chemical profile of an extract rather than quantifying a single marker compound. nih.govnih.gov HPLC coupled with a Diode Array Detector (DAD) is the standard technique for this purpose. tandfonline.comnih.gov A DAD records the complete UV-Vis spectrum at each point in the chromatogram, which aids in peak identification and purity assessment. nih.gov
For plants containing Poliothyrsoside, an HPLC-DAD fingerprint can serve as a characteristic chemical signature. By comparing the fingerprint of a test sample to that of a standardized reference material, one can assess its authenticity and quality. nih.gov This method allows for the simultaneous evaluation of Poliothyrsoside alongside other related phenolic compounds present in the extract. nih.govmdpi.com Chemometric methods, such as principal component analysis (PCA), are often applied to the fingerprint data to statistically differentiate samples based on species, geographical origin, or processing methods. nih.govnih.gov
The analysis of large numbers of samples in natural product discovery or for quality control purposes has driven the development of miniaturized and high-throughput HPLC systems. nih.gov These systems utilize columns with smaller dimensions and advanced instrumentation to significantly reduce analysis time and solvent consumption while increasing sample throughput. acs.org Automated platforms can integrate sample preparation, HPLC separation, and analysis by multiple detectors (e.g., DAD, ELSD, MS) to rapidly screen extensive libraries of natural product extracts. nih.govacs.org Such high-throughput screening (HTS) approaches are ideal for identifying plant sources with high concentrations of Poliothyrsoside or for the rapid quality assessment of numerous batches of raw materials. nih.gov
Gas Chromatography (GC) for Volatile and Derivatized Analytes
Gas chromatography is a high-resolution separation technique primarily suited for volatile and thermally stable compounds. libretexts.org As Poliothyrsoside is a polar, non-volatile glycoside, it cannot be directly analyzed by GC. However, it can be made amenable to GC analysis through a chemical modification process known as derivatization. libretexts.orgresearchgate.net
Derivatization chemically converts the polar functional groups (such as the hydroxyl -OH groups on the sugar and phenolic moieties of Poliothyrsoside) into less polar, more volatile, and more thermally stable derivatives. The most common method for compounds containing hydroxyl groups is silylation, which replaces the active hydrogen atoms with a trimethylsilyl (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com This process makes the molecule suitable for vaporization in the GC inlet and subsequent separation on the column. nih.gov
Once derivatized, Poliothyrsoside can be quantified using a gas chromatograph equipped with a Flame Ionization Detector (FID). The FID is a robust, sensitive, and broadly applicable detector for organic compounds. ornl.gov It operates by pyrolyzing the compounds as they elute from the GC column in a hydrogen-air flame, which generates ions that produce a measurable electrical current proportional to the mass of carbon entering the detector.
This approach has been successfully validated for the high-throughput analysis of other derivatized glycosides. nih.govresearchgate.net A validated GC-FID method for silylated Poliothyrsoside would demonstrate good linearity, precision, accuracy, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
| Parameter | Value/Condition | Analyte Class |
|---|---|---|
| Derivatization | Extractive Silylation (TMS derivatives) | Cyanogenic Glycosides nih.govresearchgate.net |
| Column | Capillary column (e.g., 5% phenyl polymethylsiloxane) | General nih.gov |
| Detector | Flame Ionization Detector (FID) | Cyanogenic Glycosides nih.govresearchgate.net |
| LOD | 4.72–6.43 µg/mL | Cyanogenic Glycosides nih.govresearchgate.net |
| LOQ | 14.31–19.50 µg/mL | Cyanogenic Glycosides nih.govresearchgate.net |
| Recovery | 79.9–112.7% | Cyanogenic Glycosides nih.govresearchgate.net |
| Precision (RSD) | < 5% | Cyanogenic Glycosides nih.govresearchgate.net |
GC-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS/MS) stands as a powerful analytical technique for the separation, identification, and quantification of a wide array of volatile and semi-volatile compounds. However, the direct analysis of complex glycosides like Poliothyrsoside and Xylosmoside using GC-MS is impeded by their inherent chemical properties. These molecules exhibit high polarity and low volatility due to the presence of multiple hydroxyl groups in their sugar moieties, making them unsuitable for direct injection into a gas chromatograph. To overcome this limitation, a crucial sample preparation step known as derivatization is employed.
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thus making it amenable to GC analysis. For glycosides such as Poliothyrsoside and Xylosmoside, the most common derivatization approaches involve silylation or acetylation. Silylation, for instance, involves the replacement of the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (TMS) group. This process significantly reduces the polarity of the molecule and increases its volatility. An oximation step is often performed prior to silylation or acetylation to prevent the formation of multiple isomers, which would otherwise complicate the resulting chromatogram.
A typical derivatization procedure for a sample containing Poliothyrsoside/Xylosmoside would involve the following steps:
Table 1: Illustrative Derivatization Protocol for Poliothyrsoside/Xylosmoside for GC-MS Analysis
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Oximation | Hydroxylamine hydrochloride in pyridine (B92270) | To convert carbonyl groups to oximes, preventing ring-chain tautomerism and reducing the number of isomers. |
| 2. Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | To replace active hydrogens on hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, thereby increasing volatility. |
| 3. Incubation | 70-90°C for 30-60 minutes | To ensure the derivatization reactions proceed to completion. |
| 4. Analysis | Injection of the derivatized sample into the GC-MS/MS system | To separate and detect the derivatized analytes. |
Once derivatized, the sample is introduced into the GC-MS/MS system. The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. A tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ), allows for highly selective and sensitive detection through Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion of the derivatized analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This high specificity minimizes matrix interference and allows for accurate quantification even at low concentrations.
The development of a robust GC-MS/MS method requires the optimization of several parameters:
Table 2: Typical GC-MS/MS Parameters for the Analysis of Derivatized Glycosides
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC System | ||
| Column | Phenyl-arylene polymer or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | To achieve efficient separation of the derivatized analytes. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) | To transport the analytes through the column. |
| Inlet Temperature | 250 - 300°C | To ensure rapid and complete vaporization of the sample. |
| Oven Program | Initial temperature of ~100°C, ramped to ~300°C at 5-20°C/min | To provide optimal separation of compounds with different boiling points. |
| MS/MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | To generate reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification. |
| Transfer Line Temp. | 280 - 300°C | To prevent condensation of the analytes between the GC and MS. |
By employing such a methodology, researchers can effectively separate, identify, and quantify Poliothyrsoside and Xylosmoside in various sample matrices. The high sensitivity and selectivity of GC-MS/MS make it a valuable tool for the detailed profiling of these compounds in complex natural product extracts.
Spectroscopic Quantification Methodologies
Spectroscopic methods offer alternative and often complementary approaches to chromatographic techniques for the quantification of chemical compounds. These methods are typically rapid, non-destructive, and can provide valuable information about the chemical structure and concentration of the analyte.
Ultraviolet (UV) Spectrophotometry and Derivative Spectroscopy
Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet region of the electromagnetic spectrum. The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For a compound to be quantifiable by UV spectrophotometry, it must possess a chromophore, a part of the molecule that absorbs UV radiation. In the case of Poliothyrsoside and Xylosmoside, the presence of aromatic rings or other conjugated systems within their aglycone moieties would be necessary for significant UV absorbance. The analysis involves dissolving the sample in a suitable solvent that does not absorb in the same region as the analyte and measuring the absorbance at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations. The concentration of the analyte in an unknown sample can then be determined from its absorbance using this calibration curve.
Derivative spectroscopy is an enhancement of conventional UV spectrophotometry that can be particularly useful for resolving overlapping spectral bands and eliminating background interference. This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. The first derivative spectrum plots the rate of change of absorbance with wavelength, while the second derivative shows the curvature of the original spectrum. These derivative spectra can reveal fine structural details that are not apparent in the zero-order spectrum, allowing for the quantification of an analyte in the presence of other absorbing species without the need for prior separation.
Terahertz (THz) Spectroscopy for Solid-State Analysis
Terahertz (THz) spectroscopy is an emerging and powerful technique for the non-destructive analysis of materials in the solid state. This method utilizes radiation in the terahertz region of the electromagnetic spectrum (typically 0.1 to 10 THz), which corresponds to the low-frequency vibrational modes of molecules and intermolecular interactions in a crystal lattice. These vibrational modes are highly specific to the chemical structure and crystalline form of a compound, providing a unique spectral fingerprint.
For the solid-state analysis of Poliothyrsoside and Xylosmoside, THz spectroscopy can offer several advantages. Since it is a non-destructive technique, the sample can be recovered after analysis. Furthermore, it is particularly sensitive to the crystalline structure, making it a valuable tool for studying polymorphism, which can have significant implications for the physical and chemical properties of a compound. The THz spectrum of a crystalline solid exhibits sharp absorption peaks corresponding to its phonon modes. The position and intensity of these peaks are characteristic of the specific crystalline form.
Quantitative analysis using THz spectroscopy can be performed by measuring the intensity of a characteristic absorption peak. Similar to other spectroscopic methods, a calibration curve can be constructed by preparing solid mixtures of the analyte with a THz-transparent matrix (such as polyethylene powder) at different known concentrations. The intensity of the analyte's characteristic peak is then plotted against its concentration. This allows for the determination of the concentration of Poliothyrsoside or Xylosmoside in an unknown solid sample.
Calibration and Validation Protocols for Research Quantification (e.g., External and Internal Standard Methods)
Accurate quantification in analytical research relies on the implementation of robust calibration and validation protocols. These procedures are essential to ensure the reliability, reproducibility, and accuracy of the obtained results. The two most common calibration strategies are the external standard method and the internal standard method.
The external standard method is the more straightforward of the two. It involves the preparation of a series of calibration standards containing the analyte of interest (e.g., Poliothyrsoside or Xylosmoside) at known concentrations in a clean solvent or a matrix that mimics the sample. These standards are then analyzed using the chosen analytical technique (e.g., GC-MS/MS, UV spectrophotometry), and a calibration curve is constructed by plotting the instrumental response versus the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve.
Table 3: Illustrative External Standard Calibration Data
| Standard Concentration (µg/mL) | Instrument Response (Arbitrary Units) |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,900 |
The internal standard method is a more advanced technique used to correct for variations in sample preparation, injection volume, and instrument response. In this method, a known amount of a different compound, the internal standard (IS), is added to all samples, calibration standards, and quality control samples. The IS should be chemically similar to the analyte but not present in the original sample. The calibration curve is then constructed by plotting the ratio of the analyte's response to the IS's response against the concentration of the analyte.
Table 4: Illustrative Internal Standard Calibration Data
| Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Response | IS Response | Response Ratio (Analyte/IS) |
|---|---|---|---|---|
| 1.0 | 20.0 | 14,980 | 105,200 | 0.142 |
| 5.0 | 20.0 | 75,500 | 104,800 | 0.720 |
| 10.0 | 20.0 | 152,300 | 105,500 | 1.444 |
| 25.0 | 20.0 | 378,900 | 104,900 | 3.612 |
| 50.0 | 20.0 | 761,200 | 105,100 | 7.243 |
Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations (spiked samples) and expressed as percent recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Selectivity/Specificity: The ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By following stringent calibration and validation protocols, researchers can ensure the quality and integrity of the quantitative data generated for Poliothyrsoside and Xylosmoside.
Emerging Research Avenues and Future Directions for Poliothyrsoside/xylosmoside Studies
Discovery of Novel Biological Targets and Signaling Pathways
Initial research into the biological activities of Poliothyrsoside, also known as Nigracin, has revealed a range of therapeutic effects, suggesting the modulation of multiple biological targets and signaling pathways.
Anti-inflammatory and Wound Healing Properties: One of the most significant areas of research for Nigracin has been in tissue repair and inflammation. Studies have demonstrated its ability to significantly stimulate fibroblast growth and motility, key processes in wound healing. frontiersin.orgcnr.itnih.govresearchgate.net This suggests that Nigracin may interact with growth factor receptors or downstream signaling molecules that regulate cell proliferation and migration. Its observed anti-inflammatory activity against COX-2 (cyclooxygenase-2) points towards its potential to modulate inflammatory pathways, which are often implicated in delayed wound healing and various chronic diseases. frontiersin.orgcnr.it The NF-κB and MAPK signaling pathways are common targets for anti-inflammatory compounds and represent logical areas for future investigation into Nigracin's mechanism of action. nih.govrsc.orgmdpi.comresearchgate.net
Antimalarial and Antidiabetic Potential: Beyond its effects on tissue repair, Nigracin has also been credited with antimalarial and antidiabetic properties. frontiersin.orgcnr.it The precise molecular targets for these activities are still under investigation. For its antimalarial effects, Nigracin may interfere with pathways essential for the parasite's life cycle. Its potential as an antidiabetic agent suggests an interaction with key proteins involved in glucose metabolism and insulin (B600854) signaling.
For Xylosmoside and related compounds from the Xylosma genus, such as xylosmin and xylocosides, preliminary research has indicated phosphodiesterase inhibitory and neuroprotective activities. nih.gov Xylocoside G, for instance, has shown a neuroprotective effect against β-amyloid neurotoxicity, pointing to potential therapeutic applications in neurodegenerative diseases. nih.gov Further research is necessary to identify the specific signaling cascades involved in these neuroprotective effects.
Table 1: Reported Biological Activities and Potential Signaling Pathways
| Compound | Biological Activity | Potential Signaling Pathways for Investigation |
| Poliothyrsoside (Nigracin) | Wound Healing | Growth factor signaling, MAPK, PI3K/AKT |
| Anti-inflammatory | NF-κB, COX-2 inhibition | |
| Antimalarial | Parasite-specific metabolic or signaling pathways | |
| Antidiabetic | Insulin signaling pathway | |
| Xylosmoside/Related Compounds | Phosphodiesterase Inhibition | cAMP/cGMP signaling |
| Neuroprotection | Pathways related to β-amyloid toxicity, oxidative stress |
Genetic and Enzymatic Engineering for Enhanced Biosynthesis
The natural abundance of Poliothyrsoside and Xylosmoside can be a limiting factor for extensive research and potential commercialization. Consequently, metabolic and enzymatic engineering present a promising strategy for enhancing the biosynthesis of these valuable compounds. nih.gov
The biosynthesis of phenolic glycosides in plants involves a series of enzymatic steps, with glycosyltransferases playing a crucial role in attaching sugar moieties to the aglycone backbone. researchgate.net Advances in synthetic biology and metabolic engineering could allow for the heterologous expression of these biosynthetic pathways in microbial hosts like yeast or bacteria. nih.govresearchgate.netsemanticscholar.orgresearchgate.net This approach offers the potential for scalable and sustainable production.
Key strategies for enhancing biosynthesis include:
Identification and characterization of the specific enzymes involved in the biosynthetic pathways of Poliothyrsoside and Xylosmoside in their native plant sources.
Overexpression of rate-limiting enzymes in the pathway to increase the metabolic flux towards the desired compound.
Metabolic engineering of host organisms to increase the supply of precursor molecules.
Enzymatic synthesis using isolated enzymes, such as amylosucrase or cyclodextrin (B1172386) glucanotransferase, to glycosylate the aglycone precursors. nih.govresearchgate.net This method allows for precise control over the glycosylation process and can be used to generate novel glycoside derivatives with potentially improved properties. acs.org
Development of Advanced Hyphenated Analytical Techniques
The accurate identification and quantification of Poliothyrsoside and Xylosmoside in complex plant extracts are crucial for quality control, pharmacokinetic studies, and understanding their biological activities. Advanced hyphenated analytical techniques, which couple separation methods with spectroscopic detection, are indispensable tools in this regard.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of phenolic glycosides. researchgate.netnih.gov It provides both retention time data for separation and mass-to-charge ratio information for identification. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is another widely used method for the quantification of these compounds. nih.gov For the unequivocal structural elucidation of novel glycosides, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. nih.govnih.govhmdb.ca
Future developments in analytical techniques will likely focus on:
Improving the sensitivity and resolution of LC-MS methods to detect and quantify trace amounts of these compounds in biological matrices.
Developing high-throughput screening methods for the rapid analysis of large numbers of plant samples.
Utilizing advanced NMR techniques to elucidate the three-dimensional structures of these compounds and their interactions with biological targets.
Table 2: Advanced Analytical Techniques for the Study of Poliothyrsoside and Xylosmoside
| Technique | Application |
| HPLC-DAD | Quantification and purity assessment |
| LC-MS | Identification and quantification in complex mixtures |
| LC-MS/MS | Structural elucidation through fragmentation analysis |
| NMR Spectroscopy | Definitive structural determination |
Preclinical Efficacy and Mechanism-Based Research for Therapeutic Potential
While initial studies have highlighted the promising biological activities of Poliothyrsoside (Nigracin) and compounds from Xylosma, extensive preclinical research is required to validate their therapeutic potential. nih.govnih.gov This involves a systematic evaluation of their efficacy in relevant animal models of disease and in-depth investigations into their mechanisms of action.
For the wound-healing properties of Nigracin, preclinical studies would involve testing its efficacy in animal models of acute and chronic wounds. Mechanistic studies would aim to identify the specific cellular and molecular targets responsible for its pro-healing effects. frontiersin.orgcnr.itnih.govresearchgate.net
Similarly, the anti-inflammatory, antimalarial, and antidiabetic activities of Nigracin need to be further investigated in appropriate preclinical models. frontiersin.orgcnr.it For Xylosmoside and related compounds, preclinical studies are needed to confirm their neuroprotective effects in vivo and to elucidate the underlying mechanisms. nih.gov
A comprehensive understanding of the preclinical pharmacology of these compounds is essential for their potential translation into clinical development. This includes defining their pharmacokinetic profiles, assessing their safety and toxicity, and identifying potential biomarkers to monitor their therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
